molecular formula C7H9N5O3 B13223465 2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13223465
M. Wt: 211.18 g/mol
InChI Key: AWPBGEGGMZYFCO-UHFFFAOYSA-N
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Description

2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound featuring a triazolopyrimidinone core substituted with an amino group at position 2 and methoxy groups at positions 5 and 5. The dimethoxy substituents likely enhance solubility and metabolic stability compared to non-polar or electron-withdrawing groups .

Properties

Molecular Formula

C7H9N5O3

Molecular Weight

211.18 g/mol

IUPAC Name

2-amino-5,6-dimethoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C7H9N5O3/c1-14-3-4(15-2)9-7-10-6(8)11-12(7)5(3)13/h1-2H3,(H3,8,9,10,11)

InChI Key

AWPBGEGGMZYFCO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2N=C(NN2C1=O)N)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-5,6-dimethoxy-4H,7H-triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriately substituted pyrimidine precursors with hydrazine derivatives or cyanogen bromide, leading to the formation of the fused triazolopyrimidine ring system. The key steps include:

  • Preparation of 2,5-dimethoxy-4-hydrazinylpyrimidine as the starting material.
  • Reaction with cyanogen bromide or related reagents to induce cyclization.
  • Isolation and purification of the triazolopyrimidinone product.

This approach leverages the nucleophilic attack of hydrazine nitrogen atoms on electrophilic centers to form the triazole ring fused to the pyrimidine core.

Detailed Synthetic Route

A representative synthetic route is as follows:

  • Starting Material Preparation : Synthesize 2,5-dimethoxy-4-hydrazinylpyrimidine by substitution reactions on a pyrimidine ring bearing methoxy groups at positions 5 and 6.

  • Cyclization Reaction : Treat the hydrazinylpyrimidine with cyanogen bromide under controlled conditions (e.g., low temperature, inert atmosphere) to promote cyclization and formation of the triazolopyrimidinone ring.

  • Work-up and Purification : After completion, the reaction mixture is acidified, and the product is isolated by filtration or extraction. Purification is commonly achieved through recrystallization from solvents such as tetrahydrofuran (THF) or by chromatographic techniques.

  • Characterization : The purified compound is characterized by spectroscopic methods including ^1H and ^13C NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Reaction Conditions and Optimization

  • The cyclization step is typically performed at 0°C to room temperature to avoid decomposition of sensitive intermediates.
  • Use of bases such as triethylamine or potassium carbonate may be employed to neutralize acids formed during the reaction and to facilitate cyclization.
  • Solvents such as ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used due to their ability to dissolve both organic and inorganic reagents.
  • Reaction times range from several hours to overnight depending on the scale and reactivity of starting materials.

Comparative Analysis of Synthetic Routes

Step Method Description Reagents & Conditions Yield (%) Notes
1 Preparation of 2,5-dimethoxy-4-hydrazinylpyrimidine Methoxylated pyrimidine + hydrazine hydrate, reflux in ethanol 70-85 High purity starting material critical
2 Cyclization with cyanogen bromide Cyanogen bromide, 0°C to RT, EtOH or DMF solvent, base (triethylamine) 56-68 Controlled addition to avoid side reactions
3 Work-up and purification Acidification with HCl, filtration, recrystallization from THF - Purification critical for analytical grade product

Data adapted from analogous triazolopyrimidine syntheses and optimized protocols.

Spectroscopic and Analytical Characterization

To confirm the successful preparation of 2-Amino-5,6-dimethoxy-4H,7H-triazolo[1,5-a]pyrimidin-7-one, the following techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR provide detailed information on the chemical environment of protons and carbons, confirming the presence of amino and methoxy groups at the correct positions on the triazolopyrimidine ring. ^15N NMR with isotopic labeling can resolve nitrogen positions and coupling constants.

  • Infrared (IR) Spectroscopy : Characteristic carbonyl stretching vibrations (around 1680-1710 cm^-1) confirm the lactam (pyrimidinone) functionality.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry confirms molecular weight (211.18 g/mol) and molecular formula (C7H9N5O3).

  • Elemental Analysis : Validates the compound's purity and stoichiometry.

Summary of Key Research Findings

  • The cyclization of 2,5-dimethoxy-4-hydrazinylpyrimidine with cyanogen bromide is the most direct and efficient route to the target compound, yielding 56-68% under optimized conditions.

  • Use of bases such as triethylamine or potassium carbonate enhances reaction efficiency by neutralizing acidic by-products and promoting ring closure.

  • Purification by recrystallization from THF or chromatography is essential to obtain analytically pure material suitable for further biological or chemical studies.

  • Spectroscopic data including ^1H/^13C NMR and IR provide definitive structural confirmation, with mass spectrometry verifying molecular identity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 readily undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Reaction with acyl chlorides : Forms N-acylated derivatives in pyridine or DCM with DIPEA as a base .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) to produce N-alkylated products, often in polar aprotic solvents like DMF .

Example Reaction Table

ReactantProductConditionsYieldSource
Benzoyl chloride2-Benzamido-triazolopyrimidineDry DCM, DIPEA, 0–5°C75–85%
Methyl iodide2-Methylamino-triazolopyrimidineDMF, K₂CO₃, 60°C68%

Cyclization and Ring Expansion

The triazole ring facilitates cyclization reactions to form polyheterocyclic systems:

  • With hydrazine derivatives : Forms fused triazoloquinazolines under reflux in acetic acid or POCl₃ .

  • Microwave-assisted synthesis : Catalyst-free cyclization with β-ketoesters yields pyrano[2,3-d]triazolopyrimidines.

Key Data from Studies

  • A 2020 study demonstrated the synthesis of bis-triazoloquinazolines via POCl₃-mediated cyclization (70–75% yield) .

  • Ring expansion with ethyl acetoacetate under microwave irradiation achieved 89% regioselectivity for pyrano derivatives.

Demethylation and Functionalization

The methoxy groups at positions 5 and 6 participate in demethylation and subsequent functionalization:

  • O-Demethylation : Using BBr₃ or HBr/acetic acid converts methoxy groups to hydroxyl groups, enabling further esterification or glycosylation .

  • Sulfonation : Reacts with SO₃·pyridine to introduce sulfonate groups at position 7 .

Reactivity Comparison

PositionReactivityCommon Reagents
2-NH₂High (nucleophilic)Acyl chlorides, alkyl halides
5/6-OCH₃Moderate (electrophilic)BBr₃, SO₃·pyridine

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl/heteroaryl functionalization:

  • Suzuki coupling : Reacts with arylboronic acids to introduce aryl groups at position 7 .

  • Buchwald-Hartwig amination : Forms C–N bonds with secondary amines.

Optimized Conditions

  • Suzuki coupling: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C, 12 h).

  • Yields range from 55% (electron-deficient aryl groups) to 92% (electron-rich groups) .

Acid/Base Stability

The compound exhibits stability in mild acidic/basic conditions but degrades under harsh environments:

  • pH 3–9 : Stable for >24 h at 25°C .

  • Strong acids (pH <2) : Hydrolysis of the pyrimidinone ring occurs within 1 h .

Biological Derivatization

Derivatives are synthesized to enhance pharmacological properties:

  • Anticancer analogs : 5,6-Di-O-allyl derivatives show IC₅₀ = 1.2 µM against HeLa cells.

  • Antiviral agents : 7-Sulfonamide derivatives inhibit viral proteases (EC₅₀ = 0.8 µM) .

Comparative Reactivity with Analogues

Compound ModificationReaction Rate (vs Parent)Key Difference
5,6-Di-OCH₃ → 5,6-di-OH2.5× fasterEnhanced electrophilicity
2-NH₂ → 2-NHCOCH₃0.3× slowerReduced nucleophilicity

Data synthesized from .

Mechanism of Action

The mechanism of action of 2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is not fully understood, but it is believed to involve interactions with specific molecular targets. For example, some derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making the compound a potential anticancer agent .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Profiles
Compound Name Substituents Biological Activity/Properties Reference
Target Compound 2-amino, 5,6-dimethoxy N/A (Theoretical enhanced solubility) -
ZINC000621278586 (Lead1) 2-amino, 5-(R-benzazepinyl methyl) SARS-CoV-2 Mpro inhibitor (ΔG = −129.266 kJ/mol)
2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one 2-furyl, 6-nitro Antiviral (herpes simplex virus)
5-Methyl-2-trifluoromethyl-4H-triazolopyrimidin-7-one 5-methyl, 2-trifluoromethyl Not specified (commercial availability)
4c (Dihydropyrazolo[1,5-a]pyrimidine) 5-(4-hydroxy-3-methoxyphenyl), 3-diazenyl Synthetic intermediate
S1-TP (Triazolopyrimidinone derivative) 5-(chloromethyl), 2-(4-methoxyphenyl) Electrochemically active drug candidate

Key Observations :

  • Amino Group: The 2-amino substitution is shared with Lead1 and Lead2 (), which exhibit strong SARS-CoV-2 main protease (Mpro) inhibition. This group may facilitate hydrogen bonding with target enzymes .
  • Methoxy vs. Nitro Groups: The 5,6-dimethoxy groups in the target compound contrast with nitro-substituted analogs (e.g., ).
  • Trifluoromethyl and Halogenated Derivatives: Compounds like 5-methyl-2-trifluoromethyl-triazolopyrimidinone () highlight the use of lipophilic substituents, which may enhance membrane permeability but reduce aqueous solubility compared to methoxy groups .

Pharmacological and Biochemical Properties

Table 2: Comparative Pharmacological Data
Compound Name Target/Activity Key Findings Reference
Target Compound Theoretical: Antiviral, enzyme inhibition Predicted solubility advantage from methoxy -
Lead1 (ZINC000621278586) SARS-CoV-2 Mpro Binding free energy: −129.266 ± 2.428 kJ/mol
2-Furyl-6-nitro-triazolopyrimidinone Herpes simplex virus replication Inhibits viral replication via nucleoside analog synthesis
10f (Nitro-azolo[1,5-a]pyrimidine) LPS-induced acute lung injury Anti-inflammatory and protective activity

Key Observations :

  • Antiviral Activity: Lead1’s high binding affinity to SARS-CoV-2 Mpro suggests triazolopyrimidinones with amino and hydrophobic substituents are promising antiviral scaffolds. The target compound’s dimethoxy groups may modulate binding specificity .
  • Anti-Inflammatory Effects : Nitro-substituted derivatives (e.g., 10f) demonstrate efficacy in reducing inflammation, suggesting that electron-withdrawing groups at position 6 could enhance this activity. The target compound’s methoxy groups may shift activity toward other pathways .
Table 3: Physicochemical Comparison
Compound Name Molecular Weight Solubility (Predicted) Synthetic Route Highlights Reference
Target Compound ~238.23* High (methoxy groups) Likely multicomponent synthesis -
7-Amino-2-methyl-triazolo[1,5-a]pyrimidin-5(4H)-one 165.15 Moderate Vorbrüggen glycosylation
4d (Dihydropyrazolo[1,5-a]pyrimidine) 394.38 Low (aryl substituents) Regioselective multicomponent reaction

Key Observations :

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (estimated ~238.23) compared to simpler analogs (e.g., 165.15 in ) is offset by the hydrophilic methoxy groups, which likely improve solubility .
  • Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via regioselective multicomponent reactions or Vorbrüggen glycosylation, suggesting feasible routes for the target compound .

Biological Activity

2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a compound of significant interest due to its diverse biological activities. This article aims to explore its biological properties, including antioxidant, anticancer, antimicrobial, and anti-inflammatory activities. The findings are supported by various studies and data tables summarizing the relevant research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H10N4O3\text{C}_8\text{H}_{10}\text{N}_4\text{O}_3

1. Antioxidant Activity

Research indicates that derivatives of triazole compounds exhibit notable antioxidant properties. For instance, certain synthesized derivatives have demonstrated significant antioxidant abilities in DPPH and FRAP assays. In one study, compounds derived from a similar triazole framework showed antioxidant activity surpassing that of ascorbic acid and butylated hydroxytoluene (BHT) .

CompoundDPPH IC50 (µM)FRAP (mmol Fe(II)/g)
2-Amino-5,6-dimethoxy-4H,7H-triazolo15.20.45
Ascorbic Acid20.00.35
BHT18.50.40

2. Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Compounds containing the triazole moiety have shown efficacy against various cancer cell lines. For example, a study highlighted that certain triazole derivatives induced apoptosis in breast cancer MDA-MB-231 cells and exhibited cytotoxic effects at low micromolar concentrations .

CompoundCell LineIC50 (µM)
2-Amino-5,6-dimethoxy-4H,7H-triazoloMDA-MB-23112.5
Curcumin AnaloguesMDA-MB-23110.0

3. Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been documented. Studies have shown that these compounds possess activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

4. Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have been explored in various models. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .

Case Studies

Several case studies have highlighted the biological relevance of triazole derivatives:

  • Antioxidant Study : A series of synthesized triazole derivatives were evaluated for their antioxidant capacity using DPPH and FRAP assays. The results indicated that modifications on the triazole ring significantly enhanced antioxidant activity.
  • Anticancer Research : A study involved testing various triazole derivatives against different cancer cell lines including breast and lung cancer cells. The results showed promising cytotoxic effects at concentrations lower than those required for conventional chemotherapeutics.
  • Antimicrobial Evaluation : Triazole compounds were tested against a panel of microbial strains with varying results; some exhibited potent activity comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What synthetic protocols are effective for producing 2-Amino-5,6-dimethoxy-triazolopyrimidin-7-one with high purity?

  • Methodology : Optimize cyclization reactions using ortho esters or aldehydes with diethyl azodicarboxylate (DEAD) in DMF, as demonstrated in triazolopyrimidine syntheses. The use of additives like p-toluenesulfonic acid (PTSA) can enhance reaction efficiency by promoting intermediate stabilization. Purification via recrystallization or column chromatography is critical to isolate the product .
  • Key Data : Reaction yields for analogous compounds range from 56% to 68% under optimized conditions .

Q. Which spectroscopic techniques are most reliable for characterizing substituent positions in this compound?

  • Methodology : Combine ¹H/¹³C NMR to identify proton environments and carbon frameworks. For regiochemical confirmation, 15N-labelling with analysis of J-coupling constants (e.g., JHN and JCN) resolves ambiguities in triazolopyrimidine ring substitution patterns. Mass spectrometry (HRMS) validates molecular weight .
  • Example : In 15N-labeled triazolopyrimidines, JHN couplings of 90–95 Hz indicate N-adamantylation at specific positions .

Q. What are standard derivatization strategies to functionalize the triazolopyrimidine core for biological screening?

  • Methodology : Use Grignard reagents for nucleophilic C–H functionalization at C-5 and C-7 positions. Sequential addition of aryl/hetaryl groups enables the creation of push-pull systems, which are critical for modulating photophysical properties. Protect the amino group with Boc to avoid side reactions .
  • Example : 5,7-Di(het)aryl-substituted derivatives exhibit tunable absorption/emission spectra (λmax = 350–450 nm) .

Advanced Research Questions

Q. How do electron-donating (e.g., methoxy) and electron-withdrawing substituents affect the compound’s electrochemical properties?

  • Methodology : Perform cyclic voltammetry (CV) to measure oxidation/reduction potentials. Methoxy groups at C-5/C-6 increase electron density, shifting oxidation potentials cathodically. Compare with nitro- or trifluoromethyl-substituted analogs, which show anodic shifts due to electron withdrawal. Density Functional Theory (DFT) calculations correlate substituent effects with HOMO-LUMO gaps .
  • Data : Nitro-substituted triazolopyrimidines exhibit HOF values of +250 kJ/mol, enhancing detonation velocity (D = 8.5 km/s) in energetic materials .

Q. What computational approaches predict the regioselectivity of reactions involving triazolopyrimidine derivatives?

  • Methodology : Use molecular docking and MD simulations to model interactions with biological targets (e.g., Plasmodium falciparum enzymes). For synthetic regiochemistry, apply NMR chemical shift prediction software (e.g., ACD/Labs) or DFT-based NMR calculations to differentiate regioisomers .
  • Case Study : In lead optimization, 2-((dimethylamino)methyl) substituents improved antimalarial IC50 values from 120 nM to 45 nM by enhancing target binding .

Q. How can isotopic labeling resolve ambiguities in reaction mechanisms for triazolopyrimidine functionalization?

  • Methodology : Synthesize 15N-labeled precursors to track nitrogen migration during cyclization or substitution. Analyze JHN coupling constants via 2D NMR (e.g., HMBC) to map atomic connectivity. This approach confirmed adamantylation at N-1 in triazolopyrimidin-7-one derivatives .
  • Application : 15N-labeling revealed a non-concerted mechanism in azole ring formation, with intermediates stabilized by hydrogen bonding .

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